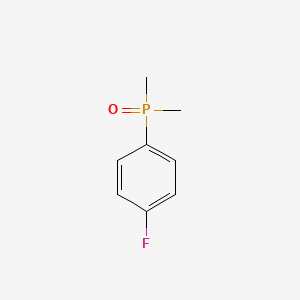

![molecular formula C18H21N5O3S B3016509 methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate CAS No. 2097897-56-6](/img/structure/B3016509.png)

methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate," is a complex molecule that likely contains several functional groups and structural motifs common to heterocyclic chemistry. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of intermediates such as pyridinium salts, β-keto esters, and various substituted pyrrolidines and pyridines. For example, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could be analogous to potential synthetic routes for the target compound . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with hydrazines . These methods could potentially be adapted for the synthesis of the target compound, considering its piperidine and thiazole components.

Molecular Structure Analysis

The molecular structure of the target compound would likely be confirmed using spectroscopic techniques such as NMR and HRMS, as demonstrated in the characterization of novel heterocyclic compounds . Additionally, the stereochemistry of related compounds has been characterized by single-crystal X-ray diffraction studies, which could also be applicable for determining the three-dimensional structure of the target compound .

Chemical Reactions Analysis

The target compound contains several functional groups that could undergo various chemical reactions. For instance, the piperidine moiety in related compounds has been shown to participate in nucleophilic reactions, and the thiazole component could be involved in cyclization reactions . The reactivity of the compound could also be influenced by the presence of the amido group, as seen in the synthesis of unsymmetrical diamide ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound, such as acid dissociation constants and solubility, would be important for its practical applications. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is a property that could also be relevant for the target compound . Additionally, the antimicrobial activity of related compounds suggests potential biological applications for the target compound, which would be contingent on its physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds similar to the queried molecule involve complex reactions yielding a variety of biologically active molecules. For instance, studies have demonstrated the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, showcasing the structural diversity achievable within this chemical framework (Demchenko et al., 2015). These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of such molecules.

Biological Activities

The biological activities of heterocyclic compounds, particularly those featuring thiazole and pyridazine moieties, have been extensively studied. For example, compounds with thiazolo[3, 2]pyridines containing pyrazolyl moieties were synthesized and found to exhibit antimicrobial activities, suggesting their potential as antimicrobial agents (El‐Emary et al., 2005). Similarly, methyl 4-aminopyrrole-2-carboxylates, synthesized via a one-pot method from 5-methoxyisoxazoles and pyridinium ylides, indicate the versatility of heterocyclic compounds in synthesizing biologically active molecules (Galenko et al., 2015).

properties

IUPAC Name |

methyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-26-17(25)14-9-19-18(27-14)20-16(24)12-5-3-7-23(10-12)15-8-11-4-2-6-13(11)21-22-15/h8-9,12H,2-7,10H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRHFMLXITVGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

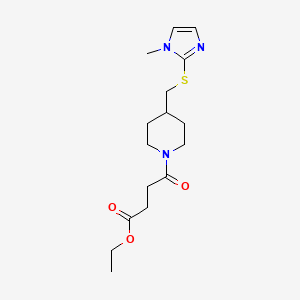

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

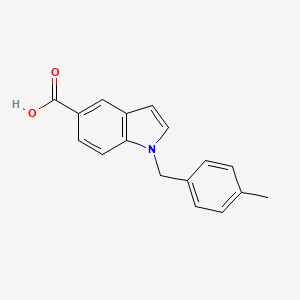

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

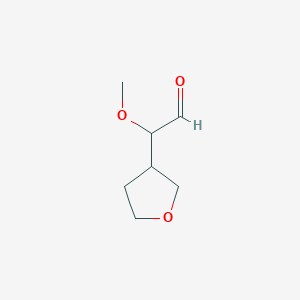

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)